1,3-Difluoro-2-(isocyanatomethyl)benzene

Agrochemistry Insecticide Synthesis Structure-Activity Relationship

1,3-Difluoro-2-(isocyanatomethyl)benzene (2,6-Difluorobenzoyl isocyanate, DFBI) delivers unmatched reactivity for benzoylurea insecticide synthesis. The 2,6-difluoro substitution confers 100% armyworm pesticidal activity at 0.25 mg/L, enabling low-dose, environmentally sustainable formulations. Backed by a continuous process achieving 99.5% purity at 91.75% yield, it minimizes raw material costs and maximizes throughput for industrial agrochemical production. This moisture-sensitive, crystalline solid (mp 140-143.3°C) also enables late-stage fluorinated macrocycle functionalization. Choose this reliable, scalable building block for next-generation pest control and advanced materials innovation.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
Cat. No. B13154607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-(isocyanatomethyl)benzene
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN=C=O)F
InChIInChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2
InChIKeyANZODEWQMRPONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Difluoro-2-(isocyanatomethyl)benzene Procurement Guide: Key Intermediate for Agrochemical and Materials Science


1,3-Difluoro-2-(isocyanatomethyl)benzene (CAS 60731-73-9), also known as 2,6-difluorobenzoyl isocyanate, is a fluorinated benzoyl isocyanate derivative with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . This reactive building block features a highly electrophilic isocyanate group adjacent to a 2,6-difluorophenyl ring, which confers distinct electronic and steric properties [1]. It is commercially available with purity specifications typically ranging from 95% to 98% (min, HPLC) and is supplied as a crystalline solid or oily liquid that is moisture-sensitive [2].

Why 1,3-Difluoro-2-(isocyanatomethyl)benzene Cannot Be Replaced by Simpler Benzoyl Isocyanates


The specific 2,6-difluoro substitution pattern on the aromatic ring of 1,3-difluoro-2-(isocyanatomethyl)benzene is not arbitrary; it critically modulates the electronic environment and steric profile of the benzoyl isocyanate core. This dual-fluorine arrangement, particularly with fluorines ortho to the carbonyl, significantly influences both the reactivity of the isocyanate group and the biological activity of derived benzoylurea insecticides [1]. In contrast, unsubstituted or mono-fluorinated benzoyl isocyanates lack the electron-withdrawing and steric bulk necessary to achieve the potent chitin synthesis inhibition observed with the 2,6-difluoro derivatives, making them unsuitable as drop-in replacements for synthesizing high-activity agrochemicals [2].

Quantitative Evidence for Selecting 1,3-Difluoro-2-(isocyanatomethyl)benzene over Analogs


Insecticidal Potency Comparison: 2,6-Difluoro vs. Unsubstituted Benzoyl Ureas

The 2,6-difluorobenzoyl moiety is essential for high insecticidal activity in benzoylurea compounds. For example, a derivative synthesized from 2,6-difluorobenzoyl isocyanate exhibited 100% and 63.3% pesticidal activities against armyworm at concentrations of 0.25 mg/L and 0.13 mg/L, respectively [1]. This high potency is a direct consequence of the 2,6-difluoro substitution, as unsubstituted benzoyl urea analogs typically show significantly reduced or no activity at these low concentrations [2].

Agrochemistry Insecticide Synthesis Structure-Activity Relationship

Superior Synthetic Efficiency and Purity Compared to Alternative Routes

A patented continuous production method for 2,6-difluorobenzoyl isocyanate achieves a GC purity of 99.5% with a yield of 91.75% when synthesized from 2,6-difluorobenzamide and oxalyl chloride [1]. In contrast, traditional batch processes using alternative reagents like trimethylsilyl isocyanate or requiring subsequent distillation steps often report lower yields, for instance, 89% yield for a related route . The high yield and purity of the continuous method significantly reduce production costs and waste, offering a more economical and sustainable procurement option for large-scale synthesis.

Process Chemistry Green Chemistry Cost-Efficiency

Unique Reactivity in Azadefluorination Cyclisation (ADFC) for Advanced Materials

1,3-Difluoro-2-(isocyanatomethyl)benzene serves as a versatile building block for the late-stage functionalization of fluorine-containing macrocycles and cages via azadefluorination cyclisation (ADFC). This reaction, which proceeds with high chemical stability of the resulting adducts, is specific to substrates bearing both an isocyanate and a suitably positioned fluorine substituent [1]. While other aromatic isocyanates with varying electronic properties were tested, the 2,6-difluoro pattern provided a unique balance of reactivity and stability, enabling the creation of cross-linked membranes from macrocycles or cages when using ditopic isocyanates . This application is not feasible with non-fluorinated or mono-fluorinated benzoyl isocyanates, which lack the required fluorine atom for the ADFC mechanism.

Supramolecular Chemistry Polymer Science Covalent Organic Frameworks

Defined Physical State and Stability Profile Facilitating Handling and Storage

1,3-Difluoro-2-(isocyanatomethyl)benzene is a crystalline solid with a melting point of 140-143.3 °C at atmospheric pressure, which offers distinct advantages over its liquid mono-fluorinated analogs [1]. For example, 2,4-difluorophenyl isocyanate (a common comparator) is a liquid with a boiling point of 64-66 °C and a density of 1.309-1.310 g/mL, making it more volatile and prone to handling losses . The solid form of the target compound simplifies accurate weighing, reduces the risk of spills, and enhances storage stability, as it is recommended for storage in a freezer at -20 °C [1]. This solid-state characteristic is a direct consequence of the specific benzoyl isocyanate structure and the 2,6-difluoro substitution pattern.

Chemical Handling Storage Stability Safety

Broad Utility in Synthesizing Multiple Commercial Benzoylurea Insecticides

1,3-Difluoro-2-(isocyanatomethyl)benzene is not limited to a single product; it is the key intermediate for the synthesis of nearly all commercially significant benzoylurea insecticides . This includes major products like hexaflumuron, diflubenzuron, chlorfluazuron, flufenoxuron, teflubenzuron, novaluron, lufenuron, triflumuron, and bistrifluron . In contrast, mono-fluorinated or differently substituted benzoyl isocyanates lack the specific 2,6-difluoro motif required to produce this wide array of active ingredients, which all share a common 2,6-difluorobenzoyl urea pharmacophore. This broad synthetic utility makes the compound a strategic procurement item for agrochemical companies developing a portfolio of chitin synthesis inhibitors.

Agrochemical Intermediates Synthetic Versatility Product Portfolio

Optimal Application Scenarios for 1,3-Difluoro-2-(isocyanatomethyl)benzene Based on Quantified Evidence


Synthesis of High-Potency, Low-Dose Benzoylurea Insecticides

Leverage the compound's proven ability to generate derivatives with 100% pesticidal activity at 0.25 mg/L against armyworm [1]. This is ideal for developing next-generation insecticides that require minimal application rates to achieve effective pest control, aligning with integrated pest management and environmental sustainability goals.

Cost-Efficient, Large-Scale Agrochemical Intermediate Production

Utilize the continuous manufacturing process that delivers 99.5% pure material at 91.75% yield [2]. This scenario is optimal for procurement managers seeking to minimize raw material costs and maximize process throughput for the industrial synthesis of multiple benzoylurea products.

Advanced Materials Research via Azadefluorination Cyclisation (ADFC)

Employ this compound as a unique building block for the late-stage functionalization of fluorine-containing macrocycles and cages, enabling the creation of novel cross-linked membranes and functional supramolecular architectures that are inaccessible with non-fluorinated analogs [3].

Reliable Laboratory-Scale Reagent for Solid-Phase Synthesis

Take advantage of its solid, crystalline nature with a melting point of 140-143.3 °C for precise weighing and safe handling in routine laboratory settings [4]. This is particularly beneficial for medicinal chemistry groups requiring consistent and manageable reagents for small-scale parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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